![molecular formula C16H17N3O5S2 B2771580 methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421500-00-6](/img/structure/B2771580.png)
methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a furan ring, an imidazole ring, a sulfamoyl group, and a carboxylate ester . These groups are common in many biologically active compounds and materials science applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the carboxylate ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
- The thiophene ring system is essential for developing organic semiconductors used in electronic devices .
- Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect materials from corrosion makes them valuable in various contexts .
- Some thiophene derivatives exhibit inhibitory effects against microorganisms. For instance, compound 12 demonstrated significant inhibitory activity against B. subtilis, E. coli, P. vulgaris, and S. aureus .
- Thiophene derivatives participate in various catalytic reactions. For example, heteroarenes containing thiophene structures can be substrates for protodeboronation reactions .
- Researchers continue to explore novel synthetic methods for thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Chemistry and Analog Synthesis
Antimicrobial Properties
Catalysis and Synthetic Methods
Mechanism of Action
Target of Action
The compound, also known as “methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate”, is a complex molecule that likely targets multiple receptors due to its structural components . The indole nucleus, a component of the compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The compound’s interaction with its targets likely involves a variety of mechanisms. The indole nucleus, for instance, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows it to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its complex structure and multi-target mode of action. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse due to its multi-target mode of action. For example, indole derivatives have been found to have inhibitory activity against influenza A . Additionally, certain derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Future Directions
properties
IUPAC Name |
methyl 3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-19-10-11(12-4-3-8-24-12)18-14(19)5-7-17-26(21,22)13-6-9-25-15(13)16(20)23-2/h3-4,6,8-10,17H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCJNFUDIPCPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate |
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